1-acetyl-N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)azetidine-3-carboxamide
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Overview
Description
1-acetyl-N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)azetidine-3-carboxamide is a complex organic compound that features an azetidine ring, an indene moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Moiety: Starting from a suitable precursor, such as 1-indanone, the indene moiety is synthesized through a series of reactions including reduction and hydroxylation.
Azetidine Ring Formation: The azetidine ring is formed by cyclization reactions involving appropriate amine and halide precursors.
Coupling Reaction: The final step involves coupling the indene moiety with the azetidine ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the indene moiety can be oxidized to form a ketone.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: Formation of 1-acetyl-N-(4-oxo-2,3-dihydro-1H-inden-1-yl)azetidine-3-carboxamide.
Reduction: Formation of 1-(hydroxyethyl)-N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)azetidine-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure may lend itself to the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)azetidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The indene moiety could play a role in binding to hydrophobic pockets, while the azetidine ring may interact with polar residues.
Comparison with Similar Compounds
Similar Compounds
1-acetyl-N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)azetidine-3-carboxamide: can be compared with other indene and azetidine derivatives.
Indene Derivatives: Compounds like indene-1-carboxylic acid and indene-2-carboxylic acid.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid and azetidine-3-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activity and chemical reactivity compared to its individual components.
Properties
IUPAC Name |
1-acetyl-N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9(18)17-7-10(8-17)15(20)16-13-6-5-12-11(13)3-2-4-14(12)19/h2-4,10,13,19H,5-8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHABTFTRPRIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2CCC3=C2C=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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